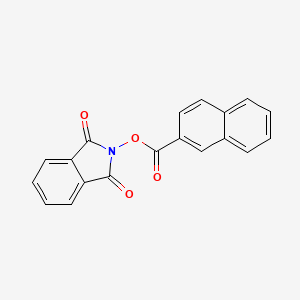
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis. The compound’s structure includes a methoxymethyl group attached to the piperidine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: The methoxymethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Piperidine derivatives are often explored for their pharmacological properties, including potential therapeutic uses.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride depends on its specific interactions with molecular targets. The methoxymethyl group and the piperidine ring can interact with enzymes, receptors, or other proteins, influencing their activity. The exact pathways involved can vary based on the compound’s specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpiperidine: Lacks the methoxymethyl group, which can affect its reactivity and biological activity.
Methoxymethylpiperidine: Similar structure but may have different substituents on the piperidine ring.
Piperidine Hydrochloride: A simpler structure without the methoxymethyl and dimethyl groups.
Uniqueness
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is unique due to the presence of both the methoxymethyl and dimethyl groups on the piperidine ring. These groups can influence the compound’s chemical properties, reactivity, and potential biological activity, making it distinct from other piperidine derivatives.
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-2,2-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)5-4-8(6-10-9)7-11-3;/h8,10H,4-7H2,1-3H3;1H |
Clave InChI |
XTVBPKHBQUCEIR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CN1)COC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


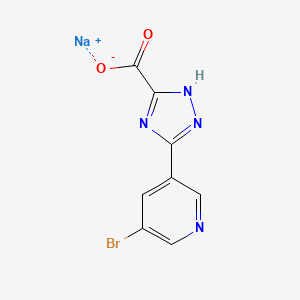
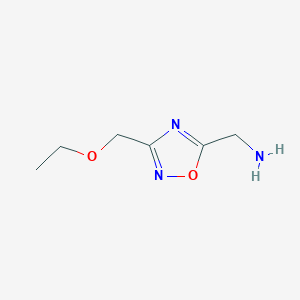
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
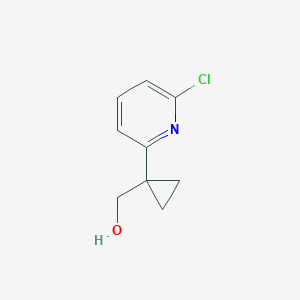
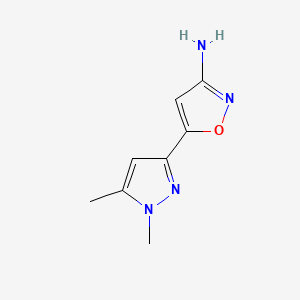
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
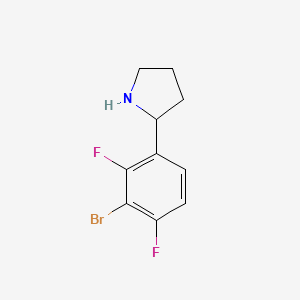
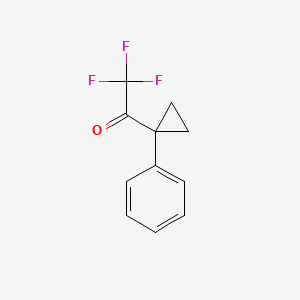
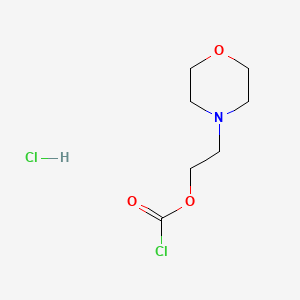
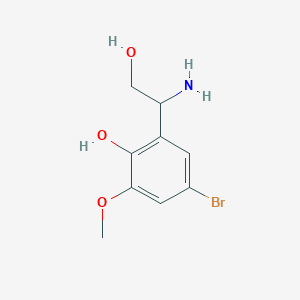
![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine](/img/structure/B15317832.png)
